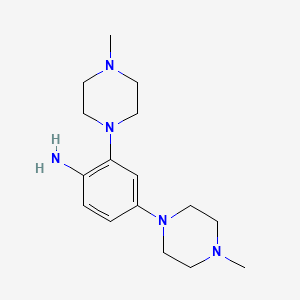

2,4-Bis(4-methylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

2,4-bis(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5/c1-18-5-9-20(10-6-18)14-3-4-15(17)16(13-14)21-11-7-19(2)8-12-21/h3-4,13H,5-12,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJCFZUIUCDMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Bis 4 Methylpiperazin 1 Yl Aniline and Analogues

Conventional Reaction Pathways for Substituted Anilines

Traditional methods for synthesizing highly substituted anilines often rely on fundamental organic reactions that have been established for decades. These include nucleophilic aromatic substitution, condensation reactions, and the reduction of nitroaromatic precursors.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto an aromatic ring, particularly when the ring is "activated" by electron-withdrawing groups. nih.govnih.gov To synthesize 2,4-Bis(4-methylpiperazin-1-yl)aniline, a common starting material would be a di-substituted aniline (B41778) precursor, such as 2,4-dichloroaniline (B164938) or 2,4-difluoroaniline. The reaction proceeds by the sequential displacement of the halide leaving groups by the nucleophile, 1-methylpiperazine (B117243).

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with fluoride (B91410) being significantly more reactive than chloride or bromide. nih.gov The reaction mechanism involves a two-step addition-elimination process where the piperazine (B1678402) derivative attacks the electron-deficient carbon atom bearing the leaving group, forming a temporary intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the halide ion restores the aromaticity of the ring. The presence of an amino group on the aniline ring can influence the reaction, but the substitution is primarily driven by the positions of the leaving groups. For the synthesis of di-substituted products, harsher conditions such as elevated temperatures and the use of a base are often necessary to facilitate the second substitution. DFT calculations on similar systems, like 2,4-dichloroquinazoline, have shown that the carbon at the 4-position is often more susceptible to nucleophilic attack. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Base | Temperature | Notes |

|---|---|---|---|---|---|

| 2,4-Dichloro-3,5-dinitrobenzoate | Piperidine | Methanol | - | 25-45 °C | Kinetic studies show substitution occurs at the C-2 position. researchgate.net |

| Activated Aryl Halides | Piperidine | Methanol | Piperidine | - | Mechanism can involve rate-determining deprotonation of the intermediate. nih.gov |

Condensation Reactions for Formation of Related Bis-Compounds

Condensation reactions provide an alternative route to form the N-aryl piperazine moiety. A classic approach involves the reaction of an aniline with bis(2-chloroethyl)amine. nih.govresearchgate.net This method constructs the piperazine ring directly onto the aniline nitrogen. However, for a compound like 2,4-Bis(4-methylpiperazin-1-yl)aniline, where the piperazine groups are attached to the aromatic ring itself and not the aniline nitrogen, this method is less direct.

A more relevant condensation approach would involve synthesizing piperazine-based bis(thiazole) or bis(thiadiazole) hybrids through the reaction of bis-thiosemicarbazones with various hydrazonoyl chlorides or α-haloketones. nih.gov While this produces more complex heterocyclic systems, the underlying principle involves the condensation and cyclization to form new rings attached to a central piperazine linker, illustrating a strategy for creating complex "bis-compounds".

The reduction of a nitro group to an amine is one of the most fundamental and widely used transformations in the synthesis of anilines. researchgate.net For the target molecule, the synthetic strategy would involve a nitroaromatic precursor, such as 1-nitro-2,4-bis(4-methylpiperazin-1-yl)benzene. This intermediate would first be synthesized via an SNAr reaction, where a more activated starting material like 2,4-dichloro-1-nitrobenzene is reacted with 1-methylpiperazine.

Once the bis-piperazinyl nitroaromatic compound is formed, the nitro group is selectively reduced to the aniline. A variety of reducing agents can be employed for this purpose. A classic method is the Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides, often in an aqueous or alcoholic ammonia (B1221849) solution. stackexchange.com This method is particularly noted for its ability to selectively reduce one nitro group in a polynitro compound. stackexchange.com Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The choice of reducing agent is critical to ensure that other functional groups in the molecule remain unaffected.

Advanced Synthetic Strategies and Approaches

Modern organic synthesis often employs catalyst-based systems and advanced technologies to improve efficiency, yield, and reaction conditions over conventional methods.

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, has become a cornerstone for the synthesis of arylamines. wikipedia.orgwiley.com This powerful reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a wide range of amines, including piperazine derivatives, under relatively mild conditions. wikipedia.org The key to the success of this methodology lies in the development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle. wiley.comnih.gov

For the synthesis of 2,4-Bis(4-methylpiperazin-1-yl)aniline, a double Buchwald-Hartwig amination would be performed starting from a dihaloaniline, such as 2,4-dibromoaniline (B146533) or 2,4-dichloroaniline, and two equivalents of 1-methylpiperazine. The catalyst system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine ligand like XPhos, JohnPhos, or t-BuXPhos. researchgate.netnih.gov A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine and regenerate the catalyst. nih.gov This method offers significant advantages over traditional SNAr reactions, as it does not require harsh conditions or strong electron-withdrawing groups on the aromatic ring and has a much broader substrate scope. nih.govscispace.com

Table 2: Buchwald-Hartwig Amination Reaction Components

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The catalytic metal center for the cross-coupling cycle. researchgate.net |

| Ligand | XPhos, JohnPhos, BINAP, dppf | Stabilizes the palladium complex and facilitates oxidative addition and reductive elimination steps. wiley.comnih.gov |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine nucleophile and reacts with the halide byproduct. nih.gov |

| Substrates | Aryl chlorides, bromides, iodides; Primary & secondary amines | The coupling partners for C-N bond formation. nih.govwikipedia.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an increase in product yield and purity. researchgate.netresearchgate.net This technique can be applied to many of the synthetic routes previously discussed, including SNAr and palladium-catalyzed aminations.

In the context of synthesizing 2,4-Bis(4-methylpiperazin-1-yl)aniline, microwave heating could be employed to drive the double nucleophilic aromatic substitution of a dihaloaniline with 1-methylpiperazine to completion more efficiently than conventional heating. mdpi.com Similarly, microwave irradiation has been shown to be beneficial for Buchwald-Hartwig reactions, allowing for rapid, high-yield synthesis of N-arylpiperazines. nih.gov The direct amidation of carboxylic acids or esters with anilines under microwave irradiation also presents an efficient, one-step method for forming amide bonds, which is relevant in the synthesis of more complex analogues. nih.gov The efficiency of microwave synthesis stems from the direct heating of the solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel, which significantly enhances reaction rates. scipublications.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Advantage of Microwave |

|---|---|---|---|

| Synthesis of Quinolone s-triazines | 8-10 hours | 5-9 minutes | 90%-95% reduction in time, increased yield. researchgate.net |

| Synthesis of 2,5-Piperazinediones | 2-8 hours | 5-65 minutes | Reduced reaction time and improved stereochemical integrity. researchgate.net |

Multi-Component and One-Pot Reactions for Piperazine-Aniline Scaffolds

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies for the construction of complex molecular architectures like piperazine-aniline scaffolds from simple precursors in a single operation. rsc.orgrug.nl These approaches are advantageous as they reduce the number of synthetic steps, purification procedures, time, and waste, aligning with the principles of green chemistry. researchgate.net

A notable example is the one-pot, three-component synthesis of highly substituted piperazines from anilines, N-activated aziridines, and propargyl carbonates. nih.gov This method proceeds via an initial SN2-type ring-opening of the aziridine (B145994) by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate to form the piperazine ring. This strategy offers high yields and excellent stereoselectivity.

Another versatile MCR is the Ugi four-component reaction (Ugi-4CR), which can be adapted for piperazine synthesis. An efficient one-pot procedure has been developed for creating enantiomerically pure 3-substituted piperazines starting from N-protected amino acids, an amine (such as a substituted aniline), an isocyanide, and an aldehyde. rsc.org The sequence involves the Ugi reaction, deprotection, and a subsequent intramolecular cyclization to yield the piperazine core. Similarly, the Ugi-Azide reaction, a related MCR, has been employed in the one-pot, two-step synthesis of complex heterocyclic scaffolds using primary amines, which can include anilines. nih.gov

These methodologies demonstrate the power of converging multiple reaction steps into a single pot to rapidly build the core piperazine-aniline structure or its immediate precursors, allowing for the efficient generation of molecular diversity.

Emerging Synthetic Methodologies Applicable to Derivatives

The synthesis of functional derivatives based on the 2,4-Bis(4-methylpiperazin-1-yl)aniline scaffold increasingly leverages cutting-edge methodologies that offer high precision, selectivity, and applicability in complex environments.

Kinetic Target-Guided Synthesis (KTGS) of Functional Derivatives

Kinetic Target-Guided Synthesis (KTGS) is a powerful strategy in drug discovery where a biological target catalyzes the synthesis of its own inhibitor from a pool of reactive fragments. nih.gov This approach has been successfully applied to derivatives of the piperazine-aniline scaffold.

In a significant study, a KTGS approach was used for the in situ synthesis of potent stabilizers for the c-MYC G-quadruplex DNA, a key anticancer target. researchgate.net Fragments based on the 4-(4-methylpiperazin-1-yl)aniline core, functionalized with reactive groups like azides and alkynes, were allowed to react in the presence of the G-quadruplex DNA. The DNA template accelerated the formation of a specific triazole-containing product via a click reaction, which then acted as a high-affinity ligand. This demonstrates the utility of KTGS in identifying highly specific and potent derivatives by allowing the biological target to select its best-fitting binder from a dynamic combinatorial library. researchgate.net This "shotgun" approach can identify novel inhibitors even without detailed structural information of the target. uga.edu

Applications of Click Chemistry in Constructing Complex Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a premier tool for constructing complex molecular architectures due to its high efficiency, selectivity, and biocompatibility. apjonline.inmdpi.com This reaction is ideal for elaborating the 2,4-Bis(4-methylpiperazin-1-yl)aniline core with diverse functional groups.

By introducing an azide (B81097) or alkyne handle onto the aniline or piperazine moieties, a wide array of functionalities can be appended. This includes fluorescent probes, polymers, or other pharmacophores to create multifunctional molecules. nih.gov For instance, the triazole ring formed during the click reaction is not just a linker but can actively participate in binding interactions, enhancing the affinity and specificity of the derivative for its biological target. The reliability and wide scope of click chemistry make it an indispensable tool for generating libraries of complex derivatives for screening and optimization in medicinal chemistry. nih.govnih.gov

DNA-Templated and Bioorthogonal Synthesis Strategies for Structural Analogues

DNA-templated synthesis utilizes the specific base-pairing of DNA to bring reactive species into proximity, thereby controlling a chemical reaction. This strategy can be employed to synthesize structural analogues of piperazine-anilines with high sequence specificity. Piperazine-modified oligonucleotides have been synthesized, indicating the compatibility of the piperazine scaffold with DNA chemistry. nih.gov By attaching reactive fragments of a piperazine-aniline analogue to DNA strands, a template-directed reaction can be orchestrated to form a desired product, enabling the creation of DNA-encoded libraries of these compounds for high-throughput screening. researchgate.net

Bioorthogonal synthesis involves chemical reactions that can occur in living systems without interfering with native biological processes. acs.orgnih.gov Strategies such as oxime ligation, often catalyzed by aniline, and strain-promoted cycloadditions can be used to label and modify piperazine-aniline derivatives in situ. acs.orgnih.gov For example, a derivative functionalized with a ketone could be selectively tagged with a hydroxylamine-bearing probe inside a cell. These methods are crucial for studying the mechanism of action of bioactive derivatives in a biological context.

Optimization and Control of Reaction Parameters

The efficient synthesis of 2,4-Bis(4-methylpiperazin-1-yl)aniline relies heavily on the precise control of reaction conditions to ensure high regioselectivity and maximize yields. The primary route to this compound involves a double nucleophilic aromatic substitution (SNAr) reaction.

Regioselectivity and Yield Enhancement

The synthesis of asymmetrically substituted anilines like the target compound typically starts with a precursor such as 2,4-dichloro-1-nitrobenzene. The two chlorine atoms exhibit different reactivity towards nucleophilic substitution by 1-methylpiperazine due to the electronic effects of the nitro group. The chlorine at the 4-position (para to the nitro group) is significantly more activated and will typically react first. The chlorine at the 2-position (ortho) is less activated.

To achieve the desired 2,4-bis-substituted product, reaction conditions must be optimized. Key parameters include temperature, solvent, and the choice of base.

| Parameter | Effect on Reaction | Example Conditions |

| Temperature | Higher temperatures are often required to substitute the less reactive ortho-position after the para-position has reacted. Stepwise temperature control can improve selectivity. | Initial reaction at room temperature for mono-substitution, followed by heating to reflux for di-substitution. mdpi.com |

| Solvent | Polar aprotic solvents like DMSO or THF are generally preferred as they can stabilize the charged Meisenheimer complex intermediate, accelerating the SNAr reaction. acs.org | THF was found to be the optimal solvent for a related SNAr reaction, providing the highest yield. acs.org |

| Base | A base is required to neutralize the HCl byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield. acs.org | Cs₂CO₃ was identified as the most effective base for the SNAr of a halo-triazine with phenol. acs.org |

| Stoichiometry | Using an excess of the nucleophile (1-methylpiperazine) is necessary to drive the reaction to completion for the di-substituted product. | A ratio of >2 equivalents of piperazine to 1 equivalent of the dihalide is typically used. |

The final step in the synthesis is the reduction of the nitro group to an aniline. This is a standard transformation with numerous available methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acid (e.g., Fe/HCl, SnCl₂). youtube.com The choice of reducing agent should be made based on the presence of other functional groups in the molecule to avoid unwanted side reactions. Careful optimization of these parameters is crucial for achieving high yields of the desired 2,4-Bis(4-methylpiperazin-1-yl)aniline and minimizing the formation of mono-substituted or other isomeric byproducts.

Isolation and Purification Techniques

Following the synthesis of 2,4-bis(4-methylpiperazin-1-yl)aniline, a systematic approach to isolation and purification is necessary to obtain the compound in a high state of purity. The basic nature of the multiple nitrogen atoms in the molecule dictates the choice of appropriate techniques.

Initial Work-up:

A typical initial work-up procedure for a reaction mixture containing a basic compound like 2,4-bis(4-methylpiperazin-1-yl)aniline involves:

Quenching: The reaction is often quenched by the addition of water or an aqueous solution to dissolve inorganic salts and unreacted polar starting materials.

Extraction: The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297), dichloromethane, or chloroform. Due to the basicity of the product, washing the organic layer with a dilute basic solution (e.g., sodium bicarbonate) can help remove any acidic impurities. This is followed by washing with brine to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Techniques:

Several techniques can be employed to purify the crude 2,4-bis(4-methylpiperazin-1-yl)aniline.

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For piperazine derivatives, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. nih.gov

Column Chromatography: This technique is widely used for the purification of organic compounds.

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase. However, the basic nature of 2,4-bis(4-methylpiperazin-1-yl)aniline can lead to strong interactions with the acidic silica gel, resulting in peak tailing and potential product degradation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. biotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase. biotage.com

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This method can be very effective for purifying polar and basic compounds.

The following table outlines common purification techniques for basic aromatic amines like 2,4-bis(4-methylpiperazin-1-yl)aniline.

| Purification Technique | Description | Key Considerations for Basic Amines |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool and crystallize. | Choice of solvent is critical to ensure good recovery. nih.gov |

| Normal-Phase Column Chromatography | Separation based on polarity using a polar stationary phase (e.g., silica gel). | Addition of a basic modifier (e.g., triethylamine) to the eluent is often necessary to prevent peak tailing. biotage.com |

| Reversed-Phase Column Chromatography | Separation based on polarity using a non-polar stationary phase (e.g., C18 silica). | Generally provides good separation for polar and basic compounds. |

| Distillation | Purification of liquids based on differences in boiling points. | May be suitable if the compound is a high-boiling liquid and thermally stable. erowid.org |

| Acid-Base Extraction | Separation based on the differential solubility of the compound and impurities in acidic and basic aqueous solutions. | The basic nature of the compound allows for its extraction into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting. |

Computational and Theoretical Chemistry Approaches for 2,4 Bis 4 Methylpiperazin 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. researchgate.netitu.edu.tr It is well-suited for studying the electronic properties of molecules like 2,4-Bis(4-methylpiperazin-1-yl)aniline. DFT calculations can be used to determine a variety of parameters that are crucial for understanding the molecule's reactivity.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. itu.edu.trresearchgate.net A smaller gap suggests higher reactivity.

Other reactivity descriptors that can be derived from DFT calculations include electronegativity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within the molecule. For instance, in substituted anilines, the amino group and specific positions on the aromatic ring are often key sites for chemical reactions. wikipedia.org

Table 1: Illustrative DFT-Calculated Electronic Properties of 2,4-Bis(4-methylpiperazin-1-yl)aniline

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of molecular properties. afit.edu

For 2,4-Bis(4-methylpiperazin-1-yl)aniline, ab initio methods can be employed to calculate precise geometries, including bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. Furthermore, ab initio methods are valuable for studying reaction mechanisms and determining transition state energies. nih.gov While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical rigor for specific molecular properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a bridge between the quantum mechanical description of a molecule and its macroscopic behavior. These methods are particularly useful for exploring the dynamic nature of molecules and their interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine (B1678402) rings and the aniline (B41778) backbone in 2,4-Bis(4-methylpiperazin-1-yl)aniline means that the molecule can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and to map the potential energy surface associated with conformational changes.

Molecular mechanics force fields, often used in conjunction with systematic or random search algorithms, can efficiently explore the conformational space of the molecule. The resulting energy landscape reveals the low-energy conformers that are most likely to be populated at a given temperature. Quantum chemical methods can then be used to refine the energies and geometries of the most stable conformers.

Table 2: Illustrative Low-Energy Conformers of 2,4-Bis(4-methylpiperazin-1-yl)aniline

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Dihedral Angle (C-C-N-C) (Illustrative) | Key Feature |

| 1 | 0.0 | 35° | Global minimum, likely chair conformations for piperazine rings |

| 2 | 1.2 | -40° | Slightly higher energy, potential boat conformation in one piperazine ring |

| 3 | 2.5 | 175° | Extended conformation with different orientation of methyl groups |

Note: The values in this table are for illustrative purposes to demonstrate the output of a conformational analysis.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 2,4-Bis(4-methylpiperazin-1-yl)aniline, theoretical calculations can aid in the assignment of experimental spectra.

NMR Spectroscopy: DFT and ab initio methods can be used to calculate nuclear magnetic shielding tensors, which can then be converted to chemical shifts for ¹H and ¹³C NMR spectra. itu.edu.trresearchgate.net These predictions can help in assigning the signals in complex experimental spectra to specific atoms within the molecule.

Vibrational Spectroscopy: As mentioned earlier, quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This information is crucial for interpreting IR and Raman spectra, allowing for the correlation of specific absorption bands with particular molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the HOMO-LUMO energy gap.

Modeling of Intermolecular Interactions

The way in which molecules of 2,4-Bis(4-methylpiperazin-1-yl)aniline interact with each other and with other molecules is crucial for understanding its bulk properties and potential applications. Molecular modeling can be used to study these intermolecular interactions, which are primarily governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

The aniline moiety provides a site for hydrogen bonding, both as a donor (the N-H group) and potentially as an acceptor (the nitrogen lone pair). researchgate.net The piperazine nitrogens can also act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Molecular dynamics (MD) simulations can be used to study the behavior of a large number of molecules over time, providing insights into the liquid-state structure and dynamics. Quantum chemical calculations can be used to accurately determine the interaction energies between pairs of molecules in different orientations. mdpi.com

Chemical Reactivity and Transformation Studies of 2,4 Bis 4 Methylpiperazin 1 Yl Aniline

Reactions at the Aniline (B41778) Nitrogen

The primary amino group attached to the aromatic ring is a key site for various chemical transformations. Its reactivity is modulated by the electronic effects of the two piperazine (B1678402) substituents.

The aniline moiety is susceptible to oxidation, and the course of the reaction is often dependent on the oxidant and reaction conditions. The presence of multiple electron-donating groups on the ring makes the molecule particularly sensitive to oxidizing agents.

Table 1: Predicted Oxidation Reactions of the Aniline Moiety

| Oxidizing Agent | Predicted Major Product(s) | Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | N-Oxides, Polymeric materials | Varies (e.g., acidic or basic medium) |

| Peroxy acids (e.g., m-CPBA) | Nitroso and Nitro derivatives | Controlled temperature, inert solvent |

The lone pair of electrons on the aniline nitrogen makes it a competent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides is expected to proceed readily to form the corresponding amide. This transformation is often used to "protect" the amino group, reducing its activating effect on the aromatic ring and preventing unwanted side reactions during subsequent synthetic steps. youtube.com

Alkylation: Direct alkylation of the aniline nitrogen with alkyl halides can be challenging to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups. researchgate.net Given the presence of two other tertiary amine sites, selective alkylation of the aniline nitrogen would require careful selection of reagents and reaction conditions.

Table 2: Representative Acylation and Alkylation Reactions at the Aniline Nitrogen

| Reagent | Reaction Type | Product Structure |

|---|---|---|

| Acetyl Chloride | Acylation | N-(2,4-bis(4-methylpiperazin-1-yl)phenyl)acetamide |

| Benzyl Bromide | Alkylation | N-benzyl-2,4-bis(4-methylpiperazin-1-yl)aniline |

Reactions at the Piperazine Nitrogen Atoms

The two piperazine moieties contain a total of four nitrogen atoms. The exocyclic tertiary nitrogens (N-methylated) and the endocyclic tertiary nitrogens attached to the aromatic ring exhibit distinct reactivity.

The nitrogen atoms of the piperazine rings are significantly more basic than the aniline nitrogen. libretexts.org The lone pair of the aniline nitrogen is delocalized into the aromatic ring, reducing its availability for protonation. In contrast, the lone pairs on the piperazine nitrogens are localized and readily accept protons.

Consequently, in the presence of acids, 2,4-Bis(4-methylpiperazin-1-yl)aniline is expected to undergo protonation primarily at the piperazine nitrogens. Depending on the stoichiometry of the acid used, mono-, di-, tri-, or even tetra-protonated salts could potentially be formed. The formation of such salts significantly alters the physical properties of the compound, often increasing its water solubility. The piperazine-1,4-diium (B1225682) dication is a known stable species. researchgate.net

Table 3: Predicted Protonation States and Salt Formation

| Acid (Equivalents) | Primary Site of Protonation | Resulting Salt |

|---|---|---|

| 1 eq. HCl | N-methylated piperazine nitrogen | Monohydrochloride salt |

| 2 eq. HCl | Both N-methylated piperazine nitrogens | Dihydrochloride salt |

As per the provided outline, this section is to be detailed in Section 6 of the complete article. The nitrogen atoms of the piperazine rings, with their available lone pairs, are expected to act as ligands, coordinating to various metal centers to form metal complexes.

Aromatic Ring Functionalization

The aniline and the two piperazine substituents are all electron-donating groups, which strongly activate the aromatic ring towards electrophilic substitution. chemistrysteps.com These groups are ortho-, para-directing. In 2,4-Bis(4-methylpiperazin-1-yl)aniline, the positions ortho and para to the amino group (positions 3, 5, and 6) are activated.

The directing effects of the three substituents must be considered collectively. The amino group is a very strong activating group. The piperazino groups are also activating. The positions ortho to the amino group (positions 3 and 5) and para to the 2-piperazino group (position 5) and ortho to the 4-piperazino group (positions 3 and 5) are all electronically favored. Therefore, position 5 is the most activated site, being ortho to the aniline and the 4-piperazino group, and para to the 2-piperazino group. Position 3 is also highly activated. Position 6 is ortho to the aniline group but is sterically hindered by the adjacent piperazine group at position 2.

Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur preferentially at positions 3 and 5 of the aniline ring. Due to the high activation of the ring, reactions may need to be carried out under mild conditions to avoid polysubstitution.

Table 4: Predicted Aromatic Ring Functionalization Reactions

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in acetic acid | 5-bromo-2,4-bis(4-methylpiperazin-1-yl)aniline |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-nitro-2,4-bis(4-methylpiperazin-1-yl)aniline |

Electrophilic Aromatic Substitution

The benzene (B151609) ring of 2,4-Bis(4-methylpiperazin-1-yl)aniline is highly activated towards electrophilic aromatic substitution due to the presence of three powerful electron-donating groups: the primary amino group (-NH₂) and the two bis(4-methylpiperazin-1-yl) groups. byjus.com These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves, making the molecule highly susceptible to attack by electrophiles. chemistrysteps.com

The -NH₂ group is a strongly activating ortho-, para-director. Similarly, the nitrogen atoms of the piperazine rings attached to the benzene ring also donate their lone pair electrons to the aromatic system, further activating it. The combined effect of these three groups makes the aromatic ring extremely nucleophilic.

Given the positions of the existing substituents (at C1, C2, and C4), the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents would likely lead to substitution at the C5 and C6 positions. However, the bulky nature of the piperazinyl groups would introduce significant steric hindrance, which would play a crucial role in determining the regioselectivity of these reactions.

Illustrative Examples of Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with reagents like bromine water would likely result in polysubstitution, potentially leading to the formation of 5-bromo or 6-bromo derivatives, or even di-substituted products, given the high activation of the ring. byjus.com Controlling the reaction to achieve mono-substitution would be challenging. libretexts.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is generally problematic for anilines as the strongly acidic conditions can lead to the protonation of the amino groups, forming anilinium ions which are deactivating and meta-directing. byjus.com This could lead to a complex mixture of products. Moreover, the strong oxidizing nature of the nitrating mixture can cause degradation of the highly activated ring. libretexts.org A milder nitrating agent or protection of the amino group would be necessary to achieve a controlled outcome.

Sulfonation: Treatment with concentrated sulfuric acid would likely lead to sulfonation at the less sterically hindered positions. Similar to nitration, the acidic conditions can lead to the formation of anilinium salts. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. The lone pair on the nitrogen of the amino group and the piperazine rings would act as Lewis bases and coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring. chemistrysteps.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2,4-Bis(4-methylpiperazin-1-yl)aniline This table presents hypothetical data based on general principles of organic chemistry, as specific experimental data for this compound is not available.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br⁺ | 5-Bromo and/or 6-Bromo derivatives | High ring activation leads to facile substitution at available ortho/para positions. Steric hindrance may influence the ratio. |

| Nitration (mild) | NO₂⁺ | 5-Nitro and/or 6-Nitro derivatives | Requires protecting the amino group to prevent salt formation and oxidation. |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires the presence of a good leaving group (like a halide) and at least one strong electron-withdrawing group (such as a nitro group) on the aromatic ring. The electron-withdrawing group is necessary to stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the reaction.

The structure of 2,4-Bis(4-methylpiperazin-1-yl)aniline is characterized by the presence of three strong electron-donating groups. These groups enrich the benzene ring with electron density, making it a nucleophile rather than an electrophile. Consequently, the molecule is deactivated towards nucleophilic attack. In the absence of a suitable leaving group and any electron-withdrawing groups, 2,4-Bis(4-methylpiperazin-1-yl)aniline is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

For this compound to undergo such a reaction, it would first need to be modified, for example, by introducing a halogen at one of the open positions (C3, C5, or C6) and then adding strong electron-withdrawing groups to the ring, which would fundamentally change its chemical nature.

Derivatization Strategies for Structure-Property Relationship Studies

Derivatization of 2,4-Bis(4-methylpiperazin-1-yl)aniline can be achieved by targeting its reactive functional groups: the primary aniline amine and the tertiary amines of the N-methylpiperazine rings. Such modifications are crucial for structure-property relationship (SPR) studies, allowing for the systematic investigation of how different chemical features affect the molecule's biological activity or material properties.

Derivatization of the Primary Amino Group:

The primary amino group is a versatile handle for a variety of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides would convert the amino group into an amide. This transformation is often used to modulate the electronic properties of the molecule, as an amide is less electron-donating than an amine. libretexts.org This could also serve as a protecting group strategy for other reactions. byjus.com

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides.

Alkylation: The primary amine can be alkylated, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones would be a more controlled method to introduce alkyl groups.

Diazotization: The primary arylamine can be converted to a diazonium salt using nitrous acid. This highly reactive intermediate could then be used in a variety of subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce a wide range of substituents.

Derivatization of the Piperazine Tertiary Amines:

The tertiary amine nitrogen atoms in the two N-methylpiperazine rings are also reactive sites:

Quaternization: The nitrogen atoms can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. This would introduce a permanent positive charge, which could significantly alter the molecule's solubility and biological interactions.

Oxidation: The tertiary amines can be oxidized to form N-oxides, which would change the steric and electronic properties of the piperazine rings.

Table 2: Illustrative Derivatization Reactions for SPR Studies This table presents hypothetical data based on general principles of organic chemistry, as specific experimental data for this compound is not available.

| Functional Group Targeted | Reagent Example | Derivative Class | Potential Property Change |

|---|---|---|---|

| Primary Amino Group | Acetic Anhydride | Acetanilide | Reduced basicity, increased steric bulk. |

| Primary Amino Group | Benzenesulfonyl Chloride | Sulfonamide | Introduction of a bulky, acidic group. |

| Tertiary Piperazine Amines | Methyl Iodide | Quaternary Ammonium Salt | Increased water solubility, introduction of a positive charge. |

Cleavage and Degradation Pathways

The stability of 2,4-Bis(4-methylpiperazin-1-yl)aniline will be dependent on the environmental conditions, such as pH, temperature, and the presence of oxidizing or reducing agents. The likely points of cleavage or degradation would be the aniline C-N bonds and the piperazine rings themselves.

Oxidative Degradation:

Anilines, especially those with multiple activating groups, are susceptible to oxidation. libretexts.org Strong oxidizing agents can lead to the formation of colored polymeric products. The primary amino group can be oxidized, and the aromatic ring itself can undergo oxidative cleavage under harsh conditions. The piperazine moieties can also be targeted by oxidation, potentially leading to ring-opening or the formation of various degradation products such as N-formylpiperazine or ethylenediamine, particularly in the presence of metal catalysts. utexas.eduhw.ac.uk

Thermal Degradation:

Piperazine and its derivatives are known to undergo thermal degradation at elevated temperatures. researchgate.net The degradation can proceed through various mechanisms, including ring-opening reactions. utexas.edu For 2,4-Bis(4-methylpiperazin-1-yl)aniline, high temperatures could lead to the cleavage of the C-N bonds connecting the piperazine rings to the aniline core, or fragmentation of the piperazine rings themselves.

pH-Dependent Degradation:

Acidic Conditions: In strongly acidic solutions, the multiple nitrogen atoms in the molecule will be protonated. While this generally protects the aromatic ring from some forms of oxidation, extreme conditions of heat and acid could promote hydrolysis of the C-N bonds, although these are generally stable.

Basic Conditions: The molecule is expected to be relatively stable under basic conditions. However, at high temperatures and in the presence of strong bases, degradation pathways could be initiated.

Table 3: Potential Degradation Products of 2,4-Bis(4-methylpiperazin-1-yl)aniline This table presents hypothetical data based on general principles of organic chemistry, as specific experimental data for this compound is not available.

| Degradation Condition | Potential Cleavage Site | Plausible Degradation Products |

|---|---|---|

| Strong Oxidation | Aniline Ring & Piperazine Rings | Polymeric materials, Ring-opened products, N-oxides |

| High Temperature | C-N bonds, Piperazine Rings | Aniline, N-methylpiperazine, various fragments |

Advanced Chemical Applications and Functional Material Design

Use as a Chemical Building Block in Organic Synthesis

The strategic placement of reactive functional groups on the 2,4-Bis(4-methylpiperazin-1-yl)aniline scaffold makes it a valuable starting material for the synthesis of a wide array of complex organic molecules.

Construction of Diverse Organic Scaffolds and Heterocyclic Systems

The presence of a primary aromatic amine and multiple secondary and tertiary amines within the piperazine (B1678402) rings offers several sites for chemical modification. This allows for the construction of diverse organic scaffolds and heterocyclic systems through various synthetic transformations. Common synthetic strategies that can be employed to elaborate the 2,4-Bis(4-methylpiperazin-1-yl)aniline core include:

N-Arylation and N-Alkylation: The secondary amines in the piperazine rings can readily undergo N-alkylation or N-arylation reactions to introduce a variety of substituents. The primary aniline (B41778) amine can also be selectively functionalized.

Amide Bond Formation: The aniline nitrogen can react with carboxylic acids or their derivatives to form amide linkages, a fundamental reaction in the synthesis of many biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and can be used to couple the aniline nitrogen with aryl halides or triflates. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, the piperazine nitrogens can act as nucleophiles to displace leaving groups on other aromatic systems. nih.gov

Heterocycle Formation: The aniline moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines, through condensation reactions with appropriate carbonyl compounds or other bifunctional reagents. nih.govresearchgate.net

These reactions enable the integration of the bis(piperazinyl)aniline core into larger, more complex molecular architectures. The resulting compounds often possess unique three-dimensional shapes and electronic properties, making them attractive candidates for various applications.

Table 1: Potential Synthetic Transformations of 2,4-Bis(4-methylpiperazin-1-yl)aniline

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-alkylated piperazine derivatives |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-arylated piperazine derivatives |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | N-acylated aniline derivatives |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkylated aniline derivatives |

| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | Quinoline-fused derivatives |

Precursors for Advanced Synthetic Targets

The 2,4-Bis(4-methylpiperazin-1-yl)aniline scaffold serves as a valuable precursor for the synthesis of advanced molecular targets with potential applications in medicinal chemistry and materials science. The dual piperazine substitution pattern can impart specific physicochemical properties, such as increased water solubility and the ability to interact with biological targets at multiple points.

For instance, derivatives of this compound could be explored as ligands for metal catalysts, where the multiple nitrogen atoms can coordinate to a metal center, creating a specific catalytic environment. In medicinal chemistry, the scaffold can be elaborated to produce molecules that target specific biological pathways. The piperazine moiety is a well-known pharmacophore found in numerous approved drugs, and its presence in a bis-substituted pattern offers opportunities for developing compounds with novel pharmacological profiles. nih.gov

Table 2: Hypothetical Advanced Synthetic Targets Derived from 2,4-Bis(4-methylpiperazin-1-yl)aniline

| Target Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Bidentate Ligands | Functionalization of piperazine nitrogens with coordinating groups | Homogeneous Catalysis |

| Polycyclic Aromatic Compounds | Annulation reactions on the aniline ring | Organic Electronics |

| Macrocyclic Hosts | Linking the piperazine units with flexible or rigid linkers | Supramolecular Chemistry |

Design of Functional Materials (Focus on Chemical Structure and Properties)

The unique electronic and structural features of 2,4-Bis(4-methylpiperazin-1-yl)aniline make it an intriguing component for the design of novel functional materials with specific optical and electronic properties.

Development of Fluorescent Probes and Emissive Materials

The aniline core, being an electron-rich aromatic system, can act as a donor in donor-acceptor type fluorescent molecules. The piperazine substituents can further enhance the electron-donating ability and also provide sites for attaching other functional groups to tune the photophysical properties. By coupling the 2,4-Bis(4-methylpiperazin-1-yl)aniline core with a suitable electron-accepting moiety, it is possible to create molecules with strong intramolecular charge transfer (ICT) characteristics, which often leads to intense and environmentally sensitive fluorescence. rsc.orgnih.gov

The design of such fluorescent probes can be guided by several principles:

Modulation of ICT: The strength of the ICT can be tuned by varying the electron-withdrawing strength of the acceptor unit and by modifying the electronic properties of the aniline and piperazine groups.

Introduction of Rigidity: Restricting the conformational freedom of the molecule can reduce non-radiative decay pathways and enhance fluorescence quantum yield.

Functionalization for Specificity: The piperazine moieties can be functionalized with recognition units to create fluorescent probes that selectively bind to specific analytes or biological targets.

Table 3: Potential Modifications to 2,4-Bis(4-methylpiperazin-1-yl)aniline for Fluorescent Probe Development

| Modification | Expected Effect on Photophysical Properties |

|---|---|

| Attachment of a strong electron-acceptor (e.g., nitrobenzoyl, dicyanovinyl) | Red-shift in emission, increased Stokes shift |

| Planarization of the molecular structure | Increased fluorescence quantum yield |

| Introduction of heavy atoms (e.g., bromine, iodine) | Enhanced intersystem crossing, potential for phosphorescence |

Structure-Property Relationships in Novel Material Design

The incorporation of the 2,4-Bis(4-methylpiperazin-1-yl)aniline unit into polymers or other extended material architectures can significantly influence their properties. The electron-donating nature of the bis(piperazinyl)aniline moiety can be exploited to create materials with interesting electronic and optical characteristics.

Electronic Properties: When integrated into conjugated polymers, the electron-rich aniline unit can lower the bandgap of the material, leading to absorption and emission at longer wavelengths. This is a desirable property for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Morphology and Solubility: The non-planar structure and the presence of the methylpiperazine groups can disrupt intermolecular packing, potentially leading to amorphous materials with improved solubility in common organic solvents. This is advantageous for solution-based processing of thin films for electronic devices.

Sensing Capabilities: The basic nitrogen atoms of the piperazine rings can interact with acidic vapors or other analytes, leading to changes in the material's optical or electrical properties. This forms the basis for the development of chemical sensors. researchgate.net

Table 4: Structure-Property Relationships for Materials Incorporating the 2,4-Bis(4-methylpiperazin-1-yl)aniline Moiety

| Structural Feature | Influence on Material Property | Potential Application |

|---|---|---|

| Electron-donating aniline core | Lowered oxidation potential, red-shifted absorption/emission | Hole-transporting materials, emissive layers in OLEDs |

| Two 4-methylpiperazine groups | Increased solubility, steric hindrance preventing aggregation | Solution-processable organic electronics |

Fragment-Based Design in Chemical Library Development

In the field of drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target and then growing or linking these fragments to create more potent and selective inhibitors.

The 2,4-Bis(4-methylpiperazin-1-yl)aniline scaffold is an excellent starting point for the construction of a fragment library. researchgate.net Its "bis-amino" nature provides multiple vectors for chemical diversification, allowing for the rapid generation of a library of related compounds with varying physicochemical properties. astx.com

A study by Pomeislová et al. described the construction of a fragment library derived from 4-(piperazin-1-yl)aniline, which included a "bis-amino series". researchgate.net This highlights the utility of such scaffolds in exploring chemical space for drug discovery. The 2,4-disubstitution pattern of the target compound offers a distinct spatial arrangement of the piperazine moieties compared to a monosubstituted analogue, which could lead to different binding interactions with biological targets.

Table 5: Example of a Fragment Library Generation from 2,4-Bis(4-methylpiperazin-1-yl)aniline

| Core Fragment | R1 (at aniline N) | R2 (at piperazine N) | R3 (at other piperazine N) |

|---|---|---|---|

| 2,4-Bis(4-methylpiperazin-1-yl)aniline | H | H | H |

| 2,4-Bis(4-methylpiperazin-1-yl)aniline | Acetyl | H | H |

| 2,4-Bis(4-methylpiperazin-1-yl)aniline | H | Benzyl | H |

| 2,4-Bis(4-methylpiperazin-1-yl)aniline | H | H | 3-pyridyl |

By systematically varying the substituents at the available nitrogen atoms, a diverse library of fragments can be synthesized. These fragments can then be screened against a range of biological targets to identify initial hits for further optimization in drug discovery programs.

Future Research Directions and Open Questions

Discovery of Novel Synthetic Pathways

The synthesis of polysubstituted anilines like 2,4-Bis(4-methylpiperazin-1-yl)aniline is a focal point of organic synthesis. acs.orgeurekalert.org Future research will likely concentrate on developing more efficient, scalable, and environmentally benign synthetic routes. While classical methods often involve multi-step processes, newer approaches aim to streamline production. uva.nl

One promising avenue is the refinement of nucleophilic aromatic substitution (SNAr) reactions. A plausible pathway for synthesizing the target compound involves the reaction of a di-substituted halo-nitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene, with an excess of 1-methylpiperazine (B117243). This would be followed by the reduction of the nitro groups to form the final aniline (B41778) product. Research could focus on optimizing catalysts and reaction conditions to improve yields and minimize byproducts.

Furthermore, exploring domino reactions or one-pot syntheses from readily available precursors, such as substituted cyclohexanones, could offer a more atom-economical approach. bohrium.com The development of catalytic systems, potentially using palladium or copper, for direct C-N bond formation on the aniline ring is another active area of investigation that could lead to novel pathways. uva.nlbohrium.com

Table 1: Potential Synthetic Strategies for 2,4-Bis(4-methylpiperazin-1-yl)aniline

| Strategy | Key Reactants | Potential Advantages |

| Nucleophilic Aromatic Substitution (SNAr) & Reduction | 1-halo-2,4-dinitrobenzene, 1-methylpiperazine, Reducing agent (e.g., H₂/Pd/C) | Well-established mechanism, predictable regioselectivity. |

| Catalytic C-N Cross-Coupling | Dihaloaniline derivative, 1-methylpiperazine, Metal catalyst (e.g., Palladium-based) | High functional group tolerance, potential for milder conditions. |

| Domino Rearrangement/Synthesis from Cyclohexanones | Substituted cyclohexanone, 1-methylpiperazine, Ammonia (B1221849) source | High atom economy, access to diverse substitution patterns. eurekalert.orgbohrium.com |

Comprehensive Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms underpinning the synthesis of 2,4-Bis(4-methylpiperazin-1-yl)aniline is crucial for process optimization. For the SNAr pathway, detailed kinetic and computational studies could elucidate whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted process. The high degree of activation provided by two nitro groups on a precursor benzene (B151609) ring would typically favor a stepwise mechanism.

Investigating the kinetics, solvent effects, and the role of base catalysis would provide a deeper understanding. For novel catalytic routes, mechanistic studies are essential to understand the catalyst's role, the nature of the active species, and the elementary steps of the catalytic cycle. This knowledge is fundamental for designing more efficient and selective catalysts for the synthesis of this and related polysubstituted anilines. nih.gov

Advanced High-Throughput Characterization Methodologies

The structural and property characterization of 2,4-Bis(4-methylpiperazin-1-yl)aniline and its derivatives is essential. Future research will benefit from the application of advanced, high-throughput characterization techniques. Automation of spectroscopic and chromatographic methods will be key to rapidly screening synthetic libraries and reaction outcomes.

Modern analytical techniques for organic compounds include:

Spectroscopy: Nuclear Magnetic Resonance (NMR) for detailed structural information on the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and UV-Visible spectroscopy to study electronic transitions.

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns, confirming molecular structure and composition.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for separation, quantification, and purity analysis.

Integrating these techniques into automated platforms can accelerate the discovery of optimal reaction conditions and the characterization of new materials derived from the title compound.

Predictive Computational Modeling for Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 2,4-Bis(4-methylpiperazin-1-yl)aniline. nih.govdntb.gov.uaresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the molecule's three-dimensional structure, electronic properties (such as the electrostatic potential and frontier molecular orbitals), and spectroscopic signatures (e.g., NMR and IR spectra). mdpi.com

Such models can predict the most likely sites for further chemical reactions, understand its conformational preferences, and screen for potential applications. For instance, molecular docking simulations could predict the binding affinity of this compound with biological targets, guiding the design of new pharmaceutical agents. nih.gov In materials science, computational models can help predict how these molecules might self-assemble or coordinate with metal ions, accelerating the discovery of new functional materials. dntb.gov.ua

Exploration of New Coordination Architectures and Catalytic Systems

The multiple nitrogen atoms in 2,4-Bis(4-methylpiperazin-1-yl)aniline—within the aniline group and the two piperazine (B1678402) rings—make it an excellent candidate as a multidentate ligand in coordination chemistry. acs.org Future research should explore its ability to form complexes with a wide range of metal ions.

This exploration could lead to the discovery of novel coordination polymers, metal-organic frameworks (MOFs), or discrete molecular complexes with interesting structural, magnetic, or optical properties. nih.govresearchgate.netresearchgate.netnih.gov The flexible nature of the piperazine rings combined with the rigid aniline backbone could give rise to unique and complex architectures. acs.org Furthermore, the resulting metal complexes could be screened for catalytic activity in various organic transformations, leveraging the potential for the metal center and the ligand framework to cooperate in catalysis.

Table 2: Potential Coordination and Catalytic Research Areas

| Research Area | Metal Ions of Interest | Potential Applications |

| Coordination Polymers/MOFs | Transition metals (e.g., Zn, Cu, Co), Lanthanides | Gas storage, separation, sensing, catalysis. nih.govnih.gov |

| Discrete Metal Complexes | Precious metals (e.g., Pd, Pt, Ru, Ag) | Homogeneous catalysis, photoluminescent materials. researchgate.net |

| Supramolecular Cages | Self-assembly with appropriate metal geometries | Host-guest chemistry, molecular recognition. |

Integration into Complex Chemical Systems for Advanced Functionalities

The structure of 2,4-Bis(4-methylpiperazin-1-yl)aniline, with its hydrogen bond donors (the -NH₂ group) and acceptors (the piperazine nitrogens), makes it an ideal building block for constructing complex supramolecular systems. Research into its self-assembly properties, both in solution and in the solid state, could reveal new pathways to functional materials.

By integrating this molecule into larger systems, such as polymers, dendrimers, or self-assembled monolayers, it may be possible to develop materials with tailored properties. For example, its incorporation into polymer backbones could lead to new sensory materials, where binding events at the piperazine sites induce a measurable change in the material's properties. The ability of related aniline and piperazine derivatives to interact with biological structures like G-quadruplex DNA suggests that this compound could be a scaffold for developing molecules that modulate gene function. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2,4-Bis(4-methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 2,4-dichloroaniline with excess 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours under nitrogen . Yield optimization requires controlled stoichiometry (2.5–3.0 equivalents of piperazine) and catalysis by potassium carbonate. Microwave-assisted synthesis can reduce reaction time to 2–4 hours with comparable yields (70–85%) . Post-synthesis, acidification with HCl precipitates the dihydrochloride salt for easier purification .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm). Integration ratios confirm substitution patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. The dihydrochloride form often crystallizes in monoclinic systems with Z’ = 1 .

- HRMS : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 318.25) .

Basic: What purification strategies mitigate byproducts like mono-substituted intermediates?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (CH2Cl2:MeOH 10:1 to 5:1) to separate bis- and mono-substituted products .

- Recrystallization : The dihydrochloride salt is recrystallized from ethanol/water (3:1) to achieve >97% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) resolve residual amines .

Advanced: How do structural modifications (e.g., halogenation) impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Chloro-substitution at the 5-position (e.g., 5-chloro analog) enhances binding to kinase targets (IC50 ≤ 50 nM) by increasing hydrophobic interactions .

- Bromo-substitution improves metabolic stability (t1/2 > 4 hours in microsomes) but reduces solubility. Use logP calculations (e.g., ACD/Labs) to balance lipophilicity .

- Methoxy groups at the 2-position decrease potency, suggesting steric hindrance at the active site .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. LC-MS detects degradation products (e.g., dealkylated piperazine at pH < 3) .

- Oxidative stress : Treat with H2O2 (1 mM) to identify vulnerable sites (e.g., aniline NH2 oxidation to nitro derivatives) .

- Plasma stability : Use rat plasma (37°C, 1 hour) with EDTA to inhibit esterases. >90% recovery indicates suitability for in vivo studies .

Advanced: What computational tools predict binding modes to biological targets like kinases?

Methodological Answer:

- Docking : AutoDock Vina or Schrödinger Glide models interactions with ATP-binding pockets. The 4-methylpiperazine moiety often forms salt bridges with Asp residues .

- MD simulations : GROMACS runs (50 ns) assess conformational stability. RMSD < 2 Å indicates robust binding .

- QSAR : CoMFA or Random Forest models prioritize substituents with favorable electronic (σ) and steric (Es) parameters .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay validation : Compare IC50 values across multiple platforms (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .

- Metabolite screening : LC-HRMS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .

- Cell-line specificity : Test in isogenic models (e.g., HEK293 vs. HeLa) to confirm target relevance .

Advanced: What strategies optimize solubility for in vivo administration without compromising activity?

Methodological Answer:

- Salt formation : Dihydrochloride salts improve aqueous solubility (>10 mg/mL in PBS) while maintaining nanomolar potency .

- Prodrug design : Acetylate the aniline NH2 to enhance permeability. Enzymatic cleavage in serum restores activity .

- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (PDI < 0.1) for sustained release .

Advanced: How to identify off-target effects using chemoproteomics?

Methodological Answer:

- Kinobeads : Immobilized kinase inhibitors capture 80% of the kinome. Competitive pulldowns with 1 µM compound reveal off-targets (e.g., FLT3, JAK2) .

- Thermal proteome profiling (TPP) : Monitor protein denaturation (ΔTm ≥ 2°C) to detect engagement with non-kinase targets .

- CETSA : Confirm cellular target engagement via Western blotting of stabilized proteins .

Advanced: What are the degradation pathways under UV/visible light, and how to mitigate them?

Methodological Answer:

- Photodegradation : UV irradiation (254 nm) generates quinone-imine derivatives via radical intermediates. Use LC-PDA to track λmax shifts .

- Stabilizers : Add 0.1% w/v ascorbic acid or store in amber vials at –20°C to reduce degradation by >90% .

- Forced degradation studies : ICH Q1B guidelines identify critical wavelengths for photostability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.